1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile
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Overview
Description
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbonitrile group attached to a benzyl piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl bromide and piperidine-4-carbonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-5-methoxybenzyl bromide is reacted with piperidine-4-carbonitrile in the presence of the base and solvent, typically at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Substitution Reactions: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or alkoxides.
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile.
1-(5-Bromo-2-methoxybenzyl)piperidine: A structurally similar compound with slight variations in the position of functional groups.
Uniqueness
This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C14H17BrN2O |
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Molecular Weight |
309.20 g/mol |
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17BrN2O/c1-18-13-2-3-14(15)12(8-13)10-17-6-4-11(9-16)5-7-17/h2-3,8,11H,4-7,10H2,1H3 |
InChI Key |
ACNYPTWVZGKMSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCC(CC2)C#N |
Origin of Product |
United States |
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